![molecular formula C20H36O4 B159231 11-Deoxyprostaglandin F1alpha CAS No. 37785-98-1](/img/structure/B159231.png)
11-Deoxyprostaglandin F1alpha
Overview
Description
11-Deoxyprostaglandin F1alpha (11-deoxy PGF1α) is a synthetic analog of PGF1α . In whole animal studies, a dose of 32 mg/kg inhibited gastric acid secretion by 35% . It is also known to cause rat uterine contractions at a dose 0.3 times that of PGF1α . It also exhibits vasopressor and bronchoconstrictor activities at about half the potency of PGF2α in guinea pigs .
Molecular Structure Analysis
The molecular formula of 11-Deoxyprostaglandin F1alpha is C20H36O4 . The structure of prostaglandins, including 11-Deoxyprostaglandin F1alpha, is unique and intricate, which underlies their diverse physiological functions .Physical And Chemical Properties Analysis
The physical and chemical properties of 11-Deoxyprostaglandin F1alpha include a density of 1.1±0.1 g/cm3, a boiling point of 507.2±40.0 °C at 760 mmHg, and a flash point of 274.6±23.8 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 13 freely rotating bonds .Scientific Research Applications
Role in Prostaglandin Synthesis
“11-Deoxyprostaglandin F1alpha” plays a crucial role in the synthesis of prostaglandins . Prostaglandins are hormone-like lipid compounds often found in animals and humans, displaying a multitude of biological functions . The development of efficient and stereoselective synthesis of prostaglandins is of utmost importance, owing to their valuable medicinal applications and unique chemical structures .
Gastric Acid Secretion Inhibition
One of the known applications of “11-Deoxyprostaglandin F1alpha” is its ability to inhibit gastric acid secretion . This property could be potentially useful in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD), where reducing stomach acid can help manage symptoms.
Uterine Contractions Induction
“11-Deoxyprostaglandin F1alpha” has been found to cause uterine contractions in rats . This suggests potential applications in obstetrics, particularly in inducing labor or controlling postpartum hemorrhage.
Role in Drug Development
More than 20 prostaglandin analogs have been developed as marketed medicines . Given its role in prostaglandin synthesis, “11-Deoxyprostaglandin F1alpha” could potentially be used in the development of new drugs.
Biocatalysis in Complex Molecule Construction
The study of “11-Deoxyprostaglandin F1alpha” showcases the usefulness and great potential of biocatalysis in the construction of complex molecules . This could have implications for the development of new synthetic methodologies.
Potential Role in Veterinary Medicine
Given the wide range of biological effects of prostaglandins, “11-Deoxyprostaglandin F1alpha” could potentially have applications in veterinary medicine, similar to other prostaglandins .
Mechanism of Action
Target of Action
11-Deoxyprostaglandin F1alpha is a synthetic analog of Prostaglandin F1alpha (PGF1alpha) . It primarily targets the vasopressor and bronchoconstrictor activities in the body .
Mode of Action
The compound interacts with its targets by exhibiting vasopressor and bronchoconstrictor activities . It has been found to exhibit these activities at about half the strength of Prostaglandin F2alpha (PGF2alpha) in guinea pigs .
Result of Action
The compound exhibits side effects on intestines and causes uterine contraction . It also exhibits activity as a vasopressor and bronchoconstrictor .
properties
IUPAC Name |
7-[(1R,2S,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12,14,16-19,21-22H,2-11,13,15H2,1H3,(H,23,24)/b14-12+/t16-,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPXYQCXNOTFK-DUSCRHDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1CC[C@@H]([C@@H]1CCCCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347757 | |
Record name | 11-Deoxyprostaglandin F1alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Deoxyprostaglandin F1alpha | |
CAS RN |
37785-98-1 | |
Record name | 11-Deoxyprostaglandin F1alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037785981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Deoxyprostaglandin F1alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101347757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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